molecular formula C6H4Br2N2O B1512418 3,5-Dibromopicolinamide CAS No. 861018-86-2

3,5-Dibromopicolinamide

Cat. No. B1512418
CAS RN: 861018-86-2
M. Wt: 279.92 g/mol
InChI Key: YLBBGQQDRRAVHJ-UHFFFAOYSA-N
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Description

3,5-Dibromopicolinamide (DBPA) is a chemical compound that has been extensively researched for its potential application in the field of drug discovery. It is a derivative of picolinamide, which is a class of organic compounds that have been found to exhibit a wide range of biological activities. DBPA has been shown to possess significant anti-cancer properties, making it a promising candidate for the development of novel anti-cancer drugs.

Scientific Research Applications

Synthesis and Chemical Reactions

3,5-Dibromopicolinamide serves as a precursor in the synthesis of various chemical compounds with potential pharmacological activities. For instance, derivatives of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, which were synthesized using dibromo substituted 2-amino-γ-picoline, demonstrated moderate to good antituberculosis activity against Mycobacterium tuberculosis (Jadhav et al., 2016). This suggests that this compound derivatives could be explored further for their antimycobacterial properties.

Antiproliferative Activity

Thienylpicolinamidine derivatives prepared from picolinonitriles treated with lithium trimethylsilylamide, followed by a de-protection step, showed in vitro antiproliferative activity against various cancer cell lines. These compounds, particularly the 4-methoxyphenyl derivative, exhibited potent growth inhibitory effects at low micromolar to sub-micromolar levels, suggesting a potential role in cancer therapy (Ismail et al., 2020).

Catalysis and Organic Synthesis

1,3-Dibromo-5,5-dimethylhydantoin (DBH) combined with kaolin has been utilized as an efficient reagent system for the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes under solvent-free conditions, demonstrating the utility of dibromo compounds in facilitating organic synthesis processes (Shirini et al., 2012).

Receptor Targeting and Imaging

A novel positron emission tomography (PET) radiotracer, N-[2-(diethylamino)ethyl]-(18)F-5-fluoropicolinamide, has been introduced for targeting transplanted cells in the brain, potentially aiding in the monitoring of cellular therapy for Parkinson's disease. This highlights the role of picolinamide derivatives in developing imaging agents for biomedical applications (Kiessling, 2014).

properties

IUPAC Name

3,5-dibromopyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBBGQQDRRAVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858657
Record name 3,5-Dibromopyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

861018-86-2
Record name 3,5-Dibromopyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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